Sodium benzo[d]isothiazol-3-olate
Description
Sodium benzo[d]isothiazol-3-olate is the sodium salt of the deprotonated form of benzo[d]isothiazol-3-one (CAS: 2634-33-5), a heterocyclic compound featuring a benzene ring fused to an isothiazole ring. This compound is widely utilized in pharmaceutical synthesis as a reactive nucleophile due to its stabilized anionic form, which enhances solubility in polar solvents like acetonitrile (MeCN) and water . Its primary applications include serving as a counterion in ionic conjugates of local anesthetics (e.g., bupivacaine, articaine) and vasoconstrictors (e.g., epinephrine) to improve water solubility and bioavailability . Additionally, it is employed as a preservative in industrial formulations due to its antimicrobial properties .
Properties
Molecular Formula |
C7H4NNaOS |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
sodium;1,2-benzothiazol-3-olate |
InChI |
InChI=1S/C7H5NOS.Na/c9-7-5-3-1-2-4-6(5)10-8-7;/h1-4H,(H,8,9);/q;+1/p-1 |
InChI Key |
CFMIJCAMTQLSTM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-(Alkylthio)benzonitrile Precursors
EP0702008A2 details a one-pot process for synthesizing 1,2-benzisothiazol-3-ones from 2-halobenzonitriles. The method involves:
Alkylation of 2-Halobenzonitrile :
- A 2-halobenzonitrile (e.g., 2-chlorobenzonitrile) reacts with an alkanethiol (R¹SH, where R¹ = C₁–C₄ alkyl) in a heterogeneous solvent system (e.g., toluene/water) with a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
- Reaction Conditions :
Halogen-Mediated Cyclization :
- The 2-(alkylthio)benzonitrile undergoes cyclization with a halogenating agent (e.g., sulfuryl chloride or chlorine) in the presence of water.
- Mechanistic Insight : The halogenating agent generates a sulfenyl chloride intermediate, which reacts intramolecularly with the nitrile group to form the isothiazolone ring.
- Key Parameters :
Table 1: Optimization of Cyclization Parameters (EP0702008A2)
| Parameter | Optimal Range | Effect of Deviation |
|---|---|---|
| Halogenating agent (eq.) | 1.0–2.0 | <0.8: Incomplete reaction; >3.0: Side products |
| Water (eq.) | 1.0–3.0 | <0.8 or >5.0: Reduced yield |
| Temperature (°C) | 0–150 | >170°C: Decomposition; <0°C: Sluggish kinetics |
| Solvent | Toluene/Chlorobenzene | Polar solvents (e.g., DMF) inhibit cyclization |
Neutralization to this compound
The 1,2-benzisothiazol-3-one produced above is subsequently deprotonated using sodium hydroxide (NaOH) in an aqueous-organic biphasic system.
Alternative Routes: Oxime Cyclization and Scalability
Embodiment I of EP0702008A2 presents an alternative pathway via 2-(alkylthio)benzaldehyde oxime intermediates:
Oxime Formation :
Cyclization with Halogenating Agents :
This route avoids nitrile intermediates but requires stringent control of stoichiometry to prevent over-halogenation.
Industrial-Scale Considerations and Waste Management
The US8884024B1 patent highlights scalability improvements for N-substituted derivatives, offering insights relevant to sodium salt production:
- Solvent Recycling : The aqueous phase from the alkylation step (containing phase-transfer catalysts) is reused, minimizing waste.
- Byproduct Mitigation : Excess halogenating agents are quenched with sodium sulfite, reducing environmental impact.
Table 2: Comparative Analysis of Synthetic Routes
| Metric | 2-(Alkylthio)benzonitrile Route | Oxime Route |
|---|---|---|
| Total Steps | 2 | 3 |
| Overall Yield | 70–90% | 65–80% |
| Solvent Consumption | Low (toluene recyclable) | Moderate |
| Scalability | High (one-pot process) | Moderate (oxime isolation) |
Chemical Reactions Analysis
Types of Reactions: Sodium benzo[d]isothiazol-3-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzo[d]isothiazol-3-one-1-oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution Reagents: Various alkyl halides and metal salts can be used for substitution reactions.
Major Products:
Oxidation Product: Benzo[d]isothiazol-3-one-1-oxide.
Substitution Products: Depending on the substituent, various derivatives of benzo[d]isothiazol-3-olate can be formed.
Scientific Research Applications
It appears that sodium benzo[d]isothiazol-3-olate is the sodium salt of benzo[d]isothiazol-3-one, also known as benzisothiazolinone or BIT . Research on benzoisothiazoles has revealed several applications, including uses as preservatives, antimicrobials, and potential therapeutic agents .
Scientific Research Applications
Antimicrobial Applications
- Antibacterial Properties: Benzothiazole derivatives have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria . In one study, synthesized benzothiazole derivatives were screened for antibacterial activity against Bacillus subtilis, Bacillus pumilus, Escherichia coli, and Pseudomonas aureginosa, with some compounds showing significant antibacterial effects .
- Preservative: Benzisothiazolinone is used as a preservative in various applications, including cosmetics, disinfectants, and materials such as fibre, leather, and rubber .
Pharmaceutical Applications
- Inhibitor of Phosphomannose Isomerase (PMI): Benzoisothiazolones have been identified as potent inhibitors of PMI, an enzyme involved in protein glycosylation . Inhibition of PMI may be a therapeutic strategy for Congenital Disorder of Glycosylation type Ia .
- Neurodegenerative Diseases and Depression: Benzothiazole-isoquinoline derivatives have been synthesized and evaluated for their potential in treating neurodegenerative diseases complicated by depression . These compounds have shown inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE), suggesting they could be effective multi-target-directed ligands (MTDLs) .
- Local Anesthetic Formulations: Novel lidocaine salts, including lidocaine saccharinate, have been developed for use in dentistry, otolaryngology, and endoscopy. These formulations can provide well-tasting, water-soluble oral gels and injections with a non-stinging effect, potentially expanding their use in general local anesthetic procedures .
- Inhibition of Sodium Channels: Lidocaine saccharinate has been shown to inhibit sodium currents in trigeminal ganglion neurons, confirming its action on voltage-gated sodium channels .
Other Applications
- Malodor Reduction: Benzoisothiazolinone compounds can be used in compositions designed to reduce malodors .
- Building Blocks and Intermediates: this compound can be used as a building block and intermediate in various chemical syntheses .
- Dyes and Pigments: Benzoisothiazoles can be used in dyes .
Safety Assessment
- Cytotoxicity: The Scientific Committee on Consumer Safety (SCCS) has evaluated the safety of benzisothiazolinone for use in cosmetic products .
- Acute Toxicity: Acute toxicity tests, including oral and dermal toxicity studies in rats, have been conducted to assess the safety of benzisothiazolinone .
- Eye Irritancy: The eye irritancy potential of 1,2-benzisothiazolin-3-one has been assessed using in vitro assays .
Mechanism of Action
The mechanism of action of sodium benzo[d]isothiazol-3-olate involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes such as 2-C-methyl-D-erythritol 4-phosphate cytidyltransferase (IspD) in the methylerythritol phosphate (MEP) pathway.
Pathways Involved: The compound inhibits the MEP pathway, which is essential for isoprenoid biosynthesis in Plasmodium spp., making it a potential antimalarial agent.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs or functional roles with sodium benzo[d]isothiazol-3-olate:
Key Differentiators
- Reactivity : this compound exhibits superior nucleophilicity compared to its neutral precursor (benzo[d]isothiazol-3-one) and sodium saccharin, enabling efficient ionic conjugation under mild conditions (50°C, 4h) . In contrast, benzisoxazole derivatives require specific substituents to achieve bioactivity .
- Solubility : The sodium salt form enhances solubility in polar solvents, making it ideal for pharmaceutical formulations. Benzo[d]isothiazol-3-one, in its neutral state, is less soluble and requires activation .
- Applications : While sodium acesulfame and saccharin are primarily sweeteners, this compound is dual-functional, serving as both a preservative and a drug solubility enhancer .
Research Findings and Pharmacological Relevance
- Synthesis of Ionic Conjugates : this compound reacts stoichiometrically with cationic drugs (e.g., epinephrine hydrochloride) to form water-soluble ionic conjugates, eliminating the need for additional solubilizing agents . This contrasts with benzisoxazole derivatives, which require multi-step functionalization for bioactivity .
- Stability : Conjugates formed with this compound demonstrate high thermal stability (up to 50°C) and compatibility with membrane filtration (22 µm), critical for sterile drug formulations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Sodium benzo[d]isothiazol-3-olate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For derivatives like 1-methylimidazolium benzo[d]isothiazol-3-olate (SMI), protocols involve combining precursors (e.g., benzo[d]isothiazol-3-ol derivatives) with sodium hydroxide under anhydrous conditions. Key parameters include:
- Solvent : Dimethylformamide (DMF) or toluene for solubility .
- Catalysts : CuI and L-proline for cross-coupling reactions .
- Temperature : Reactions often proceed at 110°C for 8–12 hours .
- Purification : Column chromatography with methylene chloride/hexane mixtures yields high-purity products (85–89% efficiency) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use CDCl₃ as a solvent with tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR confirm structural integrity and purity .
- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS identifies molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S .
- UV-Vis/PL Spectroscopy : Assess optical properties in solvents like toluene, with absorption peaks (π-π* transitions) and photoluminescence spectra for electronic behavior .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at -20°C in airtight containers to prevent degradation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in fume hoods for solvent-related steps .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal and adhere to institutional hazardous waste protocols .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound derivatives?
- Methodological Answer :
- Software : Gaussian 09W at the B3LYP/6-31G level calculates HOMO-LUMO gaps and molecular orbitals .
- Analysis : Compare computed energy levels (e.g., HOMO at -5.8 eV, LUMO at -2.4 eV) with experimental UV-Vis data to validate charge-transfer behavior .
- Applications : Predict suitability as electron-transport materials in OLEDs or photovoltaics .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Test concentrations from 1 nM–100 µM in cellular assays (e.g., DNA synthesis stimulation in calcium-deprived liver cells) .
- Control Experiments : Include positive controls (e.g., phenobarbital) and negative controls (untreated cells) to validate results .
- Mechanistic Probes : Use inhibitors (e.g., sodium channel blockers) to isolate pathways and reduce false positives .
Q. How do structural modifications (e.g., substituent effects) influence the stability and reactivity of this compound?
- Methodological Answer :
- Synthetic Variants : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance thermal stability (Td > 300°C) or electron-donating groups (e.g., -OCH₃) to modulate solubility .
- Accelerated Degradation Studies : Expose derivatives to heat (60–100°C), UV light, or humidity, and monitor decomposition via TGA/DSC .
- Kinetic Analysis : Use HPLC to track degradation products and derive Arrhenius plots for shelf-life predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
